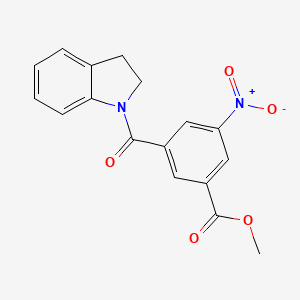![molecular formula C18H17N3O B5402931 {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
The scientific research applications of {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide are numerous and diverse. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide has been investigated for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to disrupt the integrity of the cell membrane in bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide are varied and depend on the specific application being studied. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while also inhibiting the growth of these cells. Additionally, {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its potential as a versatile and effective research tool. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, the limitations of using {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are many potential future directions for research on {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide. One possible avenue of investigation is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, the antibacterial and antifungal properties of {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide suggest its potential as a new class of antibiotics, which could be explored in future studies.
Méthodes De Synthèse
The synthesis of {[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide involves the reaction of 1H-benzimidazole with 3-phenyl-2-propenal in the presence of formamide. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Propriétés
IUPAC Name |
N-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-14-19-13-18-20-16-10-4-5-11-17(16)21(18)12-6-9-15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNTULEQQCCSK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)
![5-ethyl-2,3-dimethyl-N-[3-oxo-3-(1-pyrrolidinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402864.png)
![4-benzyl-5-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5402881.png)
![{3-(2,4-difluorobenzyl)-1-[4-(dimethylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5402885.png)
![N-methyl-N-propyl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5402887.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402894.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5402899.png)
![6-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402900.png)
![N-(2-ethoxy-3-methoxybenzyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402904.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5402911.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402936.png)
![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)